molecular formula C19H23ClINO B4096226 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B4096226
M. Wt: 443.7 g/mol
InChI Key: ZOXVXXSFIUTBPC-UHFFFAOYSA-N
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Description

2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, a phenoxypropyl side chain, and an iodine substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

The phenoxypropyl side chain can be introduced via a nucleophilic substitution reaction. The 2-iodo-4-methylphenol is first synthesized through iodination of 4-methylphenol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form the phenoxypropyl group.

Finally, the phenoxypropyl group is attached to the isoquinoline core through a nucleophilic substitution reaction, resulting in the formation of the target compound. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine substituent allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The iodine substituent and isoquinoline core allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-bromo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
  • 2-[3-(2-chloro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
  • 2-[3-(2-fluoro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

Uniqueness

The presence of the iodine substituent in 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride imparts unique reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO.ClH/c1-15-7-8-19(18(20)13-15)22-12-4-10-21-11-9-16-5-2-3-6-17(16)14-21;/h2-3,5-8,13H,4,9-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXVXXSFIUTBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCC3=CC=CC=C3C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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